Vasodepressor Potency: 5E Isomer is 7-Fold More Active Than 5Z Isomer in Normotensive Rat Model
In a direct head-to-head comparison of the two geometric isomers of the stable carbaprostacyclin derivative 13,14-didehydro-20-methyl-carbo-PGI₂, the 5E isomer (FCE 22177) was 7 times more potent than the 5Z isomer (FCE 22176) in lowering mean blood pressure in normotensive anaesthetized rats following intravenous administration [1]. Both isomers produced qualitatively similar hypotensive and heart-rate-increasing effects, but the quantitative potency difference was substantial and reproducible. This demonstrates that the stereochemical configuration at the Δ⁵ position is a critical determinant of vasodepressor activity in carbacyclic prostacyclin analogs, and by class-level inference, the epoprostenol E-isomer sodium salt is expected to exhibit significantly differentiated vasoactivity compared to the Z-isomer in receptor-mediated vascular responses [2].
| Evidence Dimension | Vasodepressor potency (blood pressure lowering) |
|---|---|
| Target Compound Data | 5E isomer (FCE 22177): Relative potency = 7× baseline |
| Comparator Or Baseline | 5Z isomer (FCE 22176): Relative potency = 1× baseline |
| Quantified Difference | 5E isomer is 7 times more active than 5Z isomer |
| Conditions | Normotensive anaesthetized rats; intravenous administration; comparison of 13,14-didehydro-20-methyl-carboprostacyclin geometric isomers |
Why This Matters
This 7-fold potency difference at the level of a single double-bond stereochemistry means that the epoprostenol E-isomer cannot be treated as an interchangeable surrogate for the Z-isomer in any pharmacological assay or formulation development context, as dosing, efficacy, and safety margins will differ substantially.
- [1] Fassina G, Tessari F, Dorigo P, et al. Depression and excitation induced in mice by two geometric isomers of (+)13,14-didehydro-20-methyl-carboprostacyclin, FCE 22177 and FCE 22176: comparison with effects on blood pressure and platelet aggregation. European Journal of Pharmacology. 1987. View Source
- [2] Kobzar' GT, Lopp MI, Miuraus AI, et al. [Action of carbacyclic 13,14-didehydro-analogs of prostacyclin on the contractile activity of the rat stomach muscles]. Farmakologiia i Toksikologiia. 1989 May-Jun;52(3):38-40. PMID: 2507349. View Source
